Ethyl 2-acetoxybenzoate
CAS No.: 529-68-0
Cat. No.: VC3712121
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 529-68-0 |
---|---|
Molecular Formula | C11H12O4 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | ethyl 2-acetyloxybenzoate |
Standard InChI | InChI=1S/C11H12O4/c1-3-14-11(13)9-6-4-5-7-10(9)15-8(2)12/h4-7H,3H2,1-2H3 |
Standard InChI Key | UYDSGXAKLVZWIJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=CC=C1OC(=O)C |
Canonical SMILES | CCOC(=O)C1=CC=CC=C1OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-acetoxybenzoate (CAS Registry Number: 529-68-0) is an organic compound characterized by a benzene ring with two key functional groups: an acetoxy group at the 2-position and an ethyl ester group. This compound belongs to the family of salicylic acid derivatives and is structurally related to acetylsalicylic acid (aspirin), with the key difference being the ethyl ester functionality replacing the carboxylic acid group of aspirin .
The compound is known by several alternative names in scientific literature, including:
-
Ethyl acetylsalicylate
-
2-Acetoxybenzoic acid ethyl ester
-
Benzoic acid, 2-(acetyloxy)-, ethyl ester
-
Acetylsalicylic acid, ethyl ester
Molecular Structure and Identification
Ethyl 2-acetoxybenzoate has a molecular formula of C11H12O4 with a molecular weight of 208.21 g/mol . The compound's structure can be represented through various chemical notations:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C11H12O4/c1-3-14-11(13)9-6-4-5-7-10(9)15-8(2)12/h4-7H,3H2,1-2H3 |
InChIKey | UYDSGXAKLVZWIJ-UHFFFAOYSA-N |
SMILES | O=C(OCC)C=1C=CC=CC1OC(=O)C |
FDA UNII | VX19C5613T |
The structural arrangement of atoms in this molecule contributes to its distinct chemical behavior and reactivity patterns, particularly in relation to hydrolysis reactions and potential pharmaceutical applications .
Physical and Chemical Properties
Ethyl 2-acetoxybenzoate exhibits a range of physical and chemical properties that are relevant to its handling, storage, and application in various research contexts. These properties have been determined through standard analytical techniques and are essential for understanding the compound's behavior in different environments.
Physical Properties
The physical state of Ethyl 2-acetoxybenzoate varies with temperature, appearing as a clear liquid that can crystallize under appropriate conditions. The compound's physical properties are summarized in the following table:
Property | Value |
---|---|
Melting Point | 70-71 °C |
Boiling Point | 278-279 °C |
Density | 1.158 g/mL at 25 °C |
Physical Appearance | Clear liquid to solid (temperature dependent) |
Color | Colorless to Yellow to Green |
Water Solubility | 3.32 g/L (at 37 °C) |
Flash Point | >230 °F |
Storage Temperature | 2-8 °C (recommended) |
These physical characteristics influence the compound's stability, handling requirements, and potential applications in various research and industrial contexts .
Synthesis Methods and Preparation Techniques
Several approaches can be employed for the synthesis of Ethyl 2-acetoxybenzoate, drawing parallels from related compounds' preparation methods found in the scientific literature.
Esterification of Acetylsalicylic Acid
One potential synthetic route involves the direct esterification of acetylsalicylic acid (aspirin) with ethanol. This reaction typically proceeds under acidic conditions or in the presence of appropriate dehydrating agents to facilitate the formation of the ethyl ester .
Acetylation Approach
Drawing from analogous reactions described for similar compounds, Ethyl 2-acetoxybenzoate could be synthesized through the acetylation of ethyl salicylate using acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. This approach mirrors the preparation method for 4-acetoxybenzoic acid, where the hydroxyl group undergoes acetylation under controlled conditions .
The general procedure would involve:
-
Combining ethyl salicylate with acetic anhydride
-
Adding a catalytic amount of concentrated sulfuric acid
-
Heating the mixture to approximately 50-60 °C with continuous stirring
-
Cooling and isolating the product through appropriate purification techniques
Chemical Reactivity and Behavior
Hydrolysis Reactions
Ethyl 2-acetoxybenzoate, like other esters, undergoes hydrolysis in aqueous environments. Research on similar compounds provides insights into the potential hydrolysis behavior of this compound. For instance, studies on (1'-ethoxy)ethyl 2-acetoxybenzoate revealed that its hydrolysis followed first-order kinetics, was independent of pH, exhibited high sensitivity to solvent polarity, and showed an isotope effect (kD2O/kH2O) near unity .
These characteristics suggest an SN1-type mechanism for the hydrolysis reaction. When applied to Ethyl 2-acetoxybenzoate, similar hydrolysis behavior might be expected, potentially yielding ethanol and 2-acetoxybenzoic acid (aspirin) as products under appropriate conditions .
Stability Considerations
The presence of the acetoxy group at the 2-position makes Ethyl 2-acetoxybenzoate susceptible to hydrolysis, particularly in aqueous environments or under basic conditions. This reactivity has implications for the compound's storage requirements and stability in various formulations. The recommended storage temperature of 2-8 °C suggests potential degradation concerns at elevated temperatures .
Applications and Research Significance
Analytical Chemistry Applications
Ethyl 2-acetoxybenzoate serves as an important analytical standard, particularly in pharmaceutical quality control. It is specifically noted as "Aspirin Impurity 18" in analytical contexts, highlighting its significance in the quality assessment and impurity profiling of aspirin formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume